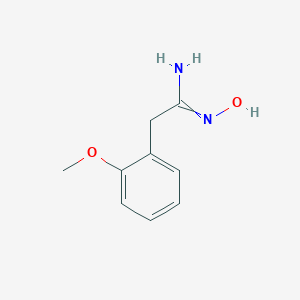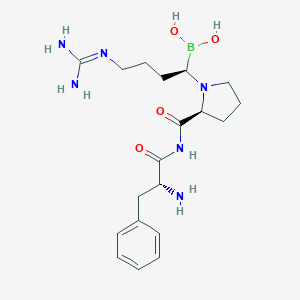
Phenylalanyl-prolyl-boroarginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylalanyl-prolyl-boroarginine, also known as Bortezomib, is a proteasome inhibitor that is used in the treatment of multiple myeloma and mantle cell lymphoma. It is a boronic acid dipeptide that selectively inhibits the chymotrypsin-like activity of the 26S proteasome, leading to the accumulation of ubiquitinated proteins and ultimately inducing apoptosis in cancer cells.
Mecanismo De Acción
Phenylalanyl-prolyl-boroarginine binds to the 26S proteasome and inhibits its chymotrypsin-like activity, leading to the accumulation of ubiquitinated proteins. This accumulation of proteins induces endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Phenylalanyl-prolyl-boroarginine has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. It has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenylalanyl-prolyl-boroarginine is a potent and selective proteasome inhibitor that has been extensively studied in preclinical and clinical trials. However, it has been shown to have some limitations, including dose-limiting toxicities and the development of drug resistance in some patients.
Direcciones Futuras
There are several future directions for research on Phenylalanyl-prolyl-boroarginine, including investigating its potential use in other types of cancer, developing new formulations and delivery methods to improve its efficacy and reduce toxicities, and identifying biomarkers that can predict response to treatment. Additionally, there is ongoing research on the development of next-generation proteasome inhibitors that may have improved efficacy and fewer toxicities.
Métodos De Síntesis
Phenylalanyl-prolyl-boroarginine can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). The SPPS method involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection to yield the final product. The SPPS method is more commonly used due to its efficiency and scalability.
Aplicaciones Científicas De Investigación
Phenylalanyl-prolyl-boroarginine has been extensively studied for its anti-cancer properties and has shown promising results in preclinical and clinical trials. It has been approved by the FDA for the treatment of multiple myeloma and mantle cell lymphoma and is currently being investigated for its potential use in other types of cancer.
Propiedades
Número CAS |
130926-95-3 |
|---|---|
Nombre del producto |
Phenylalanyl-prolyl-boroarginine |
Fórmula molecular |
C20H12ClO2P |
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
[(1R)-1-[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-4-(diaminomethylideneamino)butyl]boronic acid |
InChI |
InChI=1S/C19H31BN6O4/c21-14(12-13-6-2-1-3-7-13)17(27)25-18(28)15-8-5-11-26(15)16(20(29)30)9-4-10-24-19(22)23/h1-3,6-7,14-16,29-30H,4-5,8-12,21H2,(H4,22,23,24)(H,25,27,28)/t14-,15+,16+/m1/s1 |
Clave InChI |
JYVOMTYLQGTUPQ-PMPSAXMXSA-N |
SMILES isomérico |
B([C@H](CCCN=C(N)N)N1CCC[C@H]1C(=O)NC(=O)[C@@H](CC2=CC=CC=C2)N)(O)O |
SMILES |
B(C(CCCN=C(N)N)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)N)(O)O |
SMILES canónico |
B(C(CCCN=C(N)N)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)N)(O)O |
Sinónimos |
H-Phe-Pro-boroArg-OH phenylalanyl-prolyl-boroarginine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)
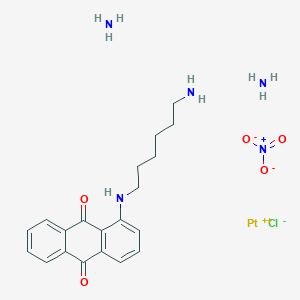
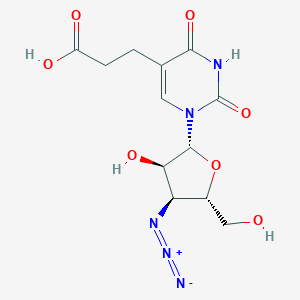
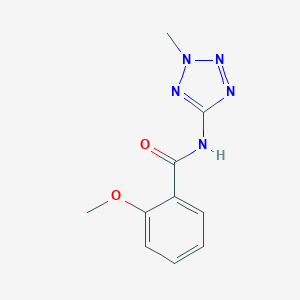
![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)
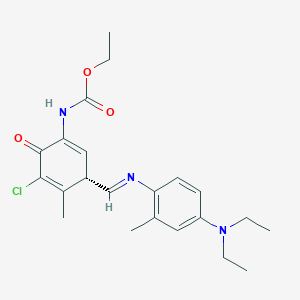
![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)
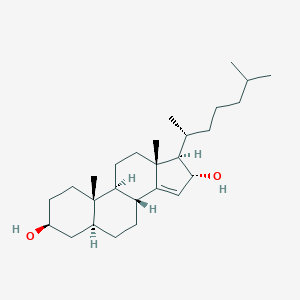
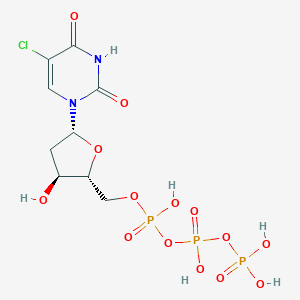
![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
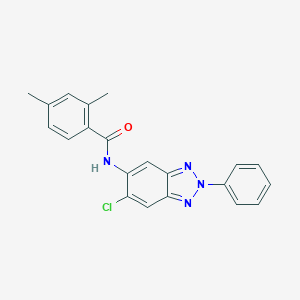
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)
![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)
